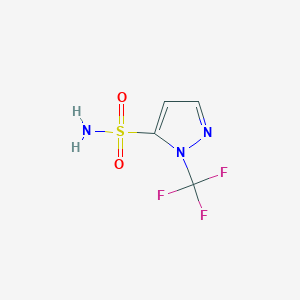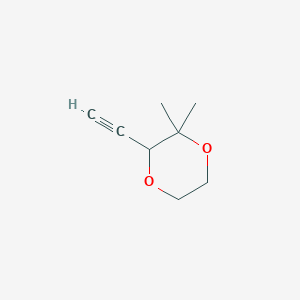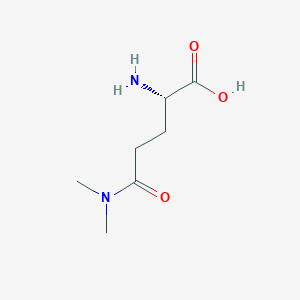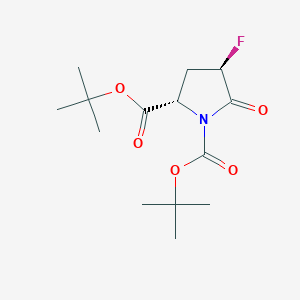
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid) is a compound that features a thiazole ring and an azetidine ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol typically involves the formation of the thiazole ring followed by the construction of the azetidine ring. One common method involves the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids to form 5-aminothiazoles . The azetidine ring can then be introduced through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable chemoenzymatic processes, which combine chemical synthesis with enzymatic steps to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases or acids for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol is unique due to the presence of both a thiazole and an azetidine ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Eigenschaften
Molekularformel |
C10H11F6N3O5S |
|---|---|
Molekulargewicht |
399.27 g/mol |
IUPAC-Name |
3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3OS.2C2HF3O2/c7-5-9-1-4(11-5)6(10)2-8-3-6;2*3-2(4,5)1(6)7/h1,8,10H,2-3H2,(H2,7,9);2*(H,6,7) |
InChI-Schlüssel |
MIOUHUUTKYCLSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=CN=C(S2)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)





![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)





